molecular formula C12H8F3N3O B11065759 2-amino-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11065759
M. Wt: 267.21 g/mol
InChI Key: PMEKQIHBWZPHKO-UHFFFAOYSA-N
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Description

2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrrole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F3N3O

Molecular Weight

267.21 g/mol

IUPAC Name

5-amino-2-oxo-1-[4-(trifluoromethyl)phenyl]-3H-pyrrole-4-carbonitrile

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-1-3-9(4-2-8)18-10(19)5-7(6-16)11(18)17/h1-4H,5,17H2

InChI Key

PMEKQIHBWZPHKO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N(C1=O)C2=CC=C(C=C2)C(F)(F)F)N)C#N

Origin of Product

United States

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